4-Ethylbenzoate

Supramolecular Chemistry Host-Guest Systems Binding Affinity

Ethyl 4-ethylbenzoate (CAS: 36207-13-3) is a para-substituted benzoate ester with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol. Its structure features a benzene ring with an ethyl ester group and a para-ethyl substituent, which significantly influences its physicochemical properties, including its hydrophobicity and boiling point.

Molecular Formula C9H9O2-
Molecular Weight 149.17 g/mol
Cat. No. B1233868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylbenzoate
Synonyms4-ethylbenzoate
4-ethylbenzoic acid
Molecular FormulaC9H9O2-
Molecular Weight149.17 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)[O-]
InChIInChI=1S/C9H10O2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H,10,11)/p-1
InChIKeyZQVKTHRQIXSMGY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Ethylbenzoate (CAS 36207-13-3): A Procurement-Focused Overview for Research and Industrial Applications


Ethyl 4-ethylbenzoate (CAS: 36207-13-3) is a para-substituted benzoate ester with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . Its structure features a benzene ring with an ethyl ester group and a para-ethyl substituent, which significantly influences its physicochemical properties, including its hydrophobicity and boiling point . This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the development of liquid crystal monomers (LCMs) , specialty chemicals, and as a subject in biotransformation studies [1].

Beyond Simple Benzoates: Why Ethyl 4-Ethylbenzoate Cannot Be Readily Substituted by Common Analogs


Substituting ethyl 4-ethylbenzoate with a generic benzoate ester like ethyl benzoate or methyl 4-ethylbenzoate is not a straightforward one-to-one swap due to quantifiable differences in critical performance metrics. The para-ethyl substituent significantly alters the compound's hydrophobic character and steric bulk compared to unsubstituted ethyl benzoate, which directly impacts its binding affinity in host-guest systems [1], regioselectivity in enzymatic oxidations [2], and physical properties like vapor pressure . These differences are not merely incremental; they can fundamentally change the outcome of a reaction, the efficiency of a separation, or the performance of a final material, making direct replacement without re-validation a significant risk in research and industrial processes.

Quantitative Differentiation Guide for Ethyl 4-Ethylbenzoate: Head-to-Head Performance Data


Superior Host-Guest Binding Affinity: Ethyl 4-Ethylbenzoate vs. Unsubstituted Benzoate

In a study of binding to an octa-acid deep-cavity cavitand, 4-ethylbenzoate exhibited a binding that was 'considerably stronger than initially estimated' when compared to unsubstituted benzoate [1]. The experiment utilized a combination of ¹H NMR and isothermal titration calorimetry (ITC) to determine association constants in a sodium tetraborate buffered aqueous solution (pH 9.2).

Supramolecular Chemistry Host-Guest Systems Binding Affinity

Enzymatic Oxidation Specificity: Ethyl 4-Ethylbenzoate Oxidation vs. Demethylation of 4-Methoxybenzoate by CYP199A2

The cytochrome P450 enzyme CYP199A2 from Rhodopseudomonas palustris exhibits distinct oxidation pathways for different para-substituted benzoates. While 4-methoxybenzoate undergoes demethylation to form 4-hydroxybenzoate, 4-ethylbenzoate is oxidized to a single, non-demethylated product [1].

Biocatalysis Cytochrome P450 Enzymatic Oxidation Regioselectivity

Impact of Ethyl Substituent on Vapor Pressure: Ethyl 4-Ethylbenzoate vs. Ethyl Benzoate

The addition of a para-ethyl group to the ethyl benzoate structure leads to a quantifiable reduction in vapor pressure. This is a direct consequence of increased molecular weight and enhanced intermolecular interactions.

Physical Chemistry Thermodynamics Volatility Material Science

Liquid Crystal Monomer (LCM) Performance: Ozonolysis Rate Constant of CEB vs. Fluorinated Analogs

In the context of liquid crystal monomers (LCMs), 4-cyanophenyl 4-ethylbenzoate (CEB) serves as a structural backbone. A density functional theory (DFT) study quantified its atmospheric reactivity with ozone (O₃) and compared it to its fluorinated derivatives [1].

Liquid Crystal Materials Environmental Fate Atmospheric Chemistry DFT Calculation

Microbial Catabolism: A Unique Biodegradation Pathway for 4-Ethylbenzoate

4-Ethylbenzoate is not a substrate for the native TOL plasmid pathway in Pseudomonas putida. Its metabolism is blocked because it fails to induce the necessary enzymes and because one of its metabolic intermediates inactivates the key ring-cleavage enzyme, catechol 2,3-dioxygenase [1]. This presents a unique challenge for biodegradation, requiring a genetically engineered pathway.

Bioremediation Microbial Metabolism Environmental Microbiology Plasmid Engineering

High-Value Application Scenarios for Ethyl 4-Ethylbenzoate Based on Quantitative Evidence


Design and Synthesis of Selective Supramolecular Hosts and Sensors

Researchers developing supramolecular systems, such as deep-cavity cavitands for molecular recognition, should select ethyl 4-ethylbenzoate over simple benzoates. As demonstrated, its 'considerably stronger' than expected binding affinity makes it a superior guest molecule for proof-of-concept studies or for creating sensors that require a specific, quantifiable host-guest interaction.

Biocatalytic Production of Single-Oxidation Products

For chemists utilizing cytochrome P450 enzymes for selective oxidation, ethyl 4-ethylbenzoate is a preferred substrate when a single, non-demethylated product is desired. Its behavior with CYP199A2, where it is oxidized without cleavage of the ethyl group, contrasts with the demethylation observed for 4-methoxybenzoate . This provides a clear, predictable route for generating a specific oxidized intermediate.

Development of Engineered Biodegradation Pathways for Recalcitrant Pollutants

In environmental microbiology and bioremediation research, 4-ethylbenzoate serves as an ideal model recalcitrant compound. Its unique property of inactivating catechol 2,3-dioxygenase and failing to induce the TOL pathway makes it a perfect substrate for testing novel engineered catabolic pathways designed to overcome such metabolic blocks.

Formulation of Low-Volatility Materials and Liquid Crystal Precursors

Material scientists and formulation chemists should consider ethyl 4-ethylbenzoate when lower volatility is a key requirement. Its vapor pressure is significantly lower than that of ethyl benzoate , making it a safer and more stable component in high-temperature processes or in liquid crystal monomer synthesis where evaporation losses must be minimized.

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